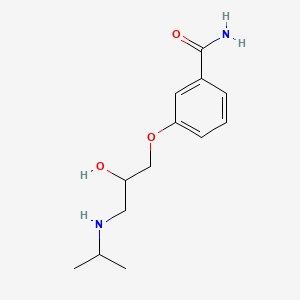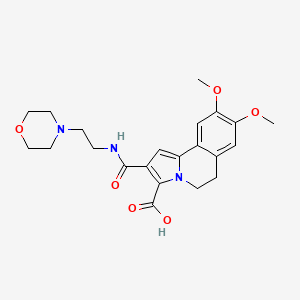
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-: is a complex organic compound that belongs to the family of pyrroloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves multi-step reactions. One common method is the annulation of the pyrrole ring to the isoquinoline moiety. This can be achieved through a two-component domino reaction involving 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . Another approach involves the cycloaddition of azomethine ylide generated in situ by the reaction of isatin and tetrahydroisoquinoline .
Industrial Production Methods
Industrial production methods for these compounds often rely on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the efficiency of these processes .
化学反応の分析
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrrolo(2,1-a)isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, these compounds prevent the relaxation of supercoiled DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo(2,1-a)isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with a similar core structure, exhibiting antibiotic and antioxidant properties.
Storniamides: Another class of related compounds with diverse biological activities.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable scaffold for drug development .
特性
CAS番号 |
39731-73-2 |
|---|---|
分子式 |
C22H27N3O6 |
分子量 |
429.5 g/mol |
IUPAC名 |
8,9-dimethoxy-2-(2-morpholin-4-ylethylcarbamoyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H27N3O6/c1-29-18-11-14-3-5-25-17(15(14)13-19(18)30-2)12-16(20(25)22(27)28)21(26)23-4-6-24-7-9-31-10-8-24/h11-13H,3-10H2,1-2H3,(H,23,26)(H,27,28) |
InChIキー |
YARIAQSYDLQFHL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)NCCN4CCOCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


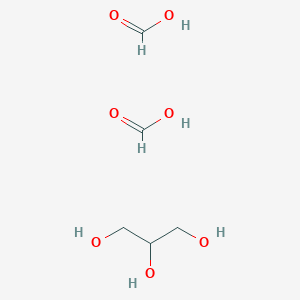
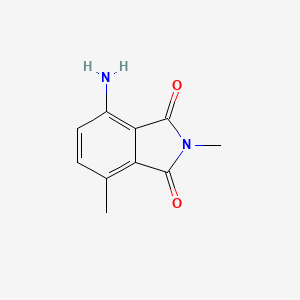
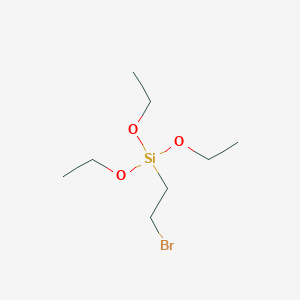
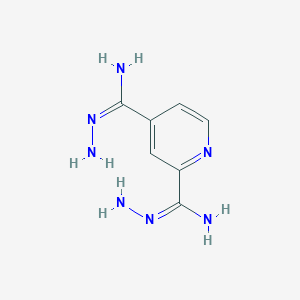
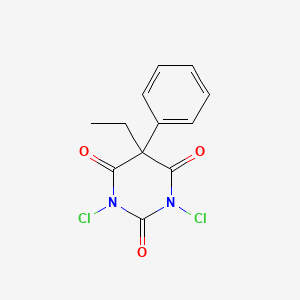
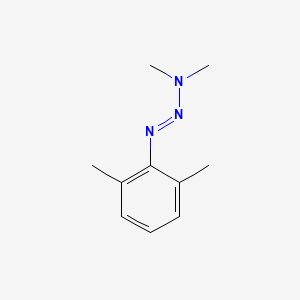

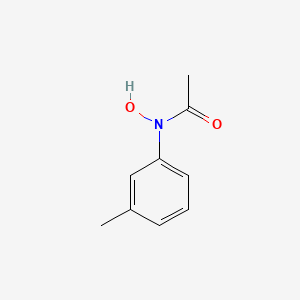

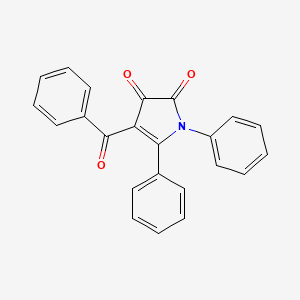
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
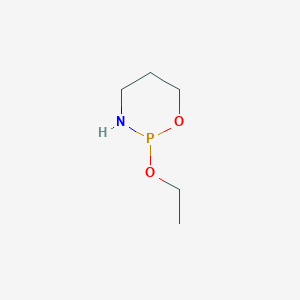
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)
